3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
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Overview
Description
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the reaction of ethyl bromoacetate with primary amines in the presence of an oxidizing agent such as phenacyl . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions as those used in laboratory settings are employed, with possible optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: The compound is being investigated for its potential anticancer activity.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile: This compound is a synthetic pyrazole derivative with similar structural features.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine: Another pyrazole derivative with potential biological activity.
Uniqueness
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a compound of significant interest.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-6-4-7(2)13(12-6)5-8(11-3)9(10)14/h4,8,11H,5H2,1-3H3,(H2,10,14) |
InChI Key |
FLUMITJPTWRDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C(=O)N)NC)C |
Origin of Product |
United States |
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